Catalytic Efficiency in Transesterification: Butylchlorodihydroxytin (BCDH-Sn) Outperforms Dibutyltin Dichloride (DBDC-Sn) in Soybean Oil Methanolysis
In a head-to-head catalytic evaluation for soybean oil methanolysis to fatty acid methyl esters (biodiesel), butyltin chloride dihydroxide (BCDH-Sn) demonstrated catalytic efficiency exceeding that of dibutyltin dichloride (DBDC-Sn), ranking second among three organotin complexes tested [1]. The catalytic efficiency sequence for transesterification was: butyltintrichloride (BTC-Sn) > butylchlorodihydroxytin (BCDH-Sn) > dibutyltin dichloride (DBDC-Sn). This establishes a clear, quantifiable performance hierarchy where the monobutyltin dihydroxychloride compound offers an intermediate catalytic profile—more active than the dibutyltin analog but less aggressive than the trichloride derivative, which may be advantageous in applications requiring controlled reaction rates without excessive side reactions [1].
| Evidence Dimension | Catalytic efficiency ranking in transesterification |
|---|---|
| Target Compound Data | BCDH-Sn (butylchlorodihydroxytin) – Ranked 2nd of 3 organotin catalysts |
| Comparator Or Baseline | DBDC-Sn (dibutyltin dichloride) – Ranked 3rd (lowest catalytic efficiency); BTC-Sn (butyltintrichloride) – Ranked 1st (highest catalytic efficiency) |
| Quantified Difference | BCDH-Sn > DBDC-Sn in catalytic efficiency for transesterification; BCDH-Sn < BTC-Sn |
| Conditions | Soybean oil methanolysis; temperatures 80 °C, 120 °C, 150 °C; reaction time 15 min to 10 h; analysis by GC-FID |
Why This Matters
This ranking provides a predictive framework for catalyst selection: BCDH-Sn offers superior activity compared to the dibutyltin analog DBDC-Sn, making it preferable when higher transesterification yield is required without resorting to the more reactive and potentially less selective BTC-Sn.
- [1] Nunes, R. S. Estudos de complexos de estanho (IV) contendo ligantes ALQUIL, cloro ou hidróxido em reações de obtenção de ésteres metílicos de ácidos graxos. Master's Thesis, Universidade Federal de Alagoas, 2015. View Source
